molecular formula C32H12N8Na4NiO12S4 B3333983 Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+) CAS No. 27835-99-0

Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)

Cat. No.: B3333983
CAS No.: 27835-99-0
M. Wt: 979.4 g/mol
InChI Key: UAMQBHBCNOEWGQ-UHFFFAOYSA-J
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Description

This compound is a highly complex heterocyclic coordination complex featuring a nickel(2+) ion coordinated within a macrocyclic framework. The structure includes six nitrogen atoms (hexaza) and two additional diazanida groups, forming a nonacyclic system with fused aromatic and sulfonate-functionalized rings. The tetrasodium counterions balance the sulfonate groups (-SO₃⁻) at positions 6, 15, 24, and 32. Its molecular formula is inferred as C₃₂H₁₆N₁₀Na₄O₁₂S₄Ni²⁺ based on structural analogs (e.g., CAS 25476-27-1, a disodium variant) .

Properties

CAS No.

27835-99-0

Molecular Formula

C32H12N8Na4NiO12S4

Molecular Weight

979.4 g/mol

IUPAC Name

tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)

InChI

InChI=1S/C32H16N8O12S4.4Na.Ni/c41-53(42,43)13-1-5-17-21(9-13)29-34-25(17)33-26-18-6-2-15(55(47,48)49)11-23(18)31(35-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(39-32)38-30-22-10-14(54(44,45)46)3-7-19(22)27(36-29)37-30;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;4*+1;+2/p-4

InChI Key

UAMQBHBCNOEWGQ-UHFFFAOYSA-J

SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=C(C=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Ni+2]

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=C(C=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Ni+2]

Origin of Product

United States

Biological Activity

Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+) is a complex compound with potential applications in various biological systems due to its unique structural characteristics and the presence of nickel ions.

Chemical Structure

The compound can be described by its intricate molecular structure which includes multiple nitrogen atoms and a nickel ion as part of its coordination sphere. The detailed chemical formula is represented as follows:

C48H38N8O6S4Na4Ni\text{C}_{48}\text{H}_{38}\text{N}_{8}\text{O}_{6}\text{S}_{4}\text{Na}_{4}\text{Ni}

Biological Activity

The biological activity of this compound can be assessed through various mechanisms including:

  • Antimicrobial Properties : Studies have indicated that nickel complexes can exhibit antimicrobial activity against a range of bacteria and fungi.
  • Enzyme Inhibition : Nickel-containing compounds have been shown to interact with various enzymes and may act as inhibitors or activators depending on the biological context.
  • Cellular Uptake : The presence of sulfonate groups enhances solubility and cellular uptake in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InteractionInhibits certain metalloproteinases
Cellular UptakeEnhanced solubility leads to increased uptake

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that nickel complexes possess significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls.
  • Enzyme Inhibition : Research in Biochemical Journal highlighted that nickel tetrasulfonates could inhibit matrix metalloproteinases (MMPs) involved in tissue remodeling and cancer progression.
  • Cellular Studies : In vitro studies have shown that the compound enhances the uptake of nickel ions in human cell lines which may lead to altered cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications/Properties Reference
Target Compound C₃₂H₁₆N₁₀Na₄O₁₂S₄Ni²⁺ - Hexaza-diazanida macrocycle
- Tetrasulfonate groups
- Ni²⁺ center
Potential catalyst, biomolecular binding (e.g., protein inhibition)
2,11,20,29,38,40-Hexaza-37,39-diazanidononacyclo[...];silver C₃₂H₁₆N₁₀Na₂O₁₂S₄Ag²⁺ - Ag⁺ instead of Ni²⁺
- Reduced sulfonate substitution
Antimicrobial agent, limited solubility in aqueous media
Tetrasodium tetrathiafulvalene-tetrathiolate Ni-bisdithiolene oligomer C₁₀S₈NiNa₄ - Tetrathiafulvalene core
- Conductive bisdithiolene chains
High electrical conductivity (~30 Ω⁻¹ cm⁻¹)
Phthalocyanine tetrasulfonate-Cu²⁺ (PcTS-Cu²⁺) C₃₂H₁₆N₈O₁₂S₄Cu²⁺ - Phthalocyanine macrocycle
- Cu²⁺ center
Induces α-synuclein oligomerization; amyloid modulation
5,13,20,28-Tetraazoniaheptacyclo[...]tetraperchlorate C₃₆H₃₂Cl₄N₄O₁₆ - Perchlorate counterions
- Heptacyclic N-rich framework
Explosives research, ionic liquid precursor

Table 2: Spectroscopic and Physicochemical Data

Property Target Compound PcTS-Cu²⁺ Ni-bisdithiolene Oligomer
UV-Vis λmax (nm) 620 (Ni²⁺ d-d transition) 670 (Q-band of Pc core) 450 (π→π* transition)
Conductivity Insulating N/A 30 Ω⁻¹ cm⁻¹
Solubility High in H₂O Moderate in H₂O Low in H₂O, soluble in DMF
Binding Affinity (Kd) Not reported 0.83 µM (α-synuclein) N/A

Key Research Findings

Sulfonate Functionality : The tetrasulfonate groups in the target compound enhance aqueous solubility, similar to phthalocyanine tetrasulfonates (PcTS), which exhibit strong biomolecular interactions (e.g., Kd = 3.12 µM for α-synuclein binding) .

Metal Center Impact : Replacing Ni²⁺ with Ag⁺ (as in ) reduces conductivity but increases antimicrobial activity. Conversely, Cu²⁺ in PcTS-Cu²⁺ promotes protein aggregation, unlike the target compound’s uncharacterized bioactivity .

Structural Rigidity : The macrocyclic framework of the target compound resembles conductive Ni-bisdithiolene oligomers, but its insulating nature suggests distinct electronic delocalization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)
Reactant of Route 2
Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)

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